molecular formula C20H19ClN2O4S B2718315 N-(2-chlorobenzyl)-5-methyl-4-(N-methyl-N-phenylsulfamoyl)furan-2-carboxamide CAS No. 1207016-49-6

N-(2-chlorobenzyl)-5-methyl-4-(N-methyl-N-phenylsulfamoyl)furan-2-carboxamide

Cat. No. B2718315
CAS RN: 1207016-49-6
M. Wt: 418.89
InChI Key: KQYYKXHZINEDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-5-methyl-4-(N-methyl-N-phenylsulfamoyl)furan-2-carboxamide is a synthetic compound used in scientific research. It is commonly referred to as CBX or CBX-2. This compound has been found to have various biochemical and physiological effects and has been used in multiple studies to investigate its mechanism of action.

Mechanism of Action

The mechanism of action of CBX-2 involves its ability to bind to the active site of enzymes and proteins, inhibiting their activity. CBX-2 has been found to bind to the zinc ion in the active site of carbonic anhydrase, inhibiting its catalytic activity. CBX-2 has also been found to inhibit the activity of metalloproteinases by binding to the zinc ion in their active site.
Biochemical and Physiological Effects:
CBX-2 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and invasion of cancer cells in vitro. CBX-2 has also been found to reduce inflammation in animal models of arthritis. Additionally, CBX-2 has been found to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using CBX-2 in lab experiments is its ability to inhibit the activity of enzymes and proteins with high selectivity. This allows researchers to investigate the specific role of a particular enzyme or protein in a biological process. However, one limitation of using CBX-2 is its potential toxicity. CBX-2 has been found to be toxic to certain cell types at high concentrations.

Future Directions

There are several future directions for the use of CBX-2 in scientific research. One direction is the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is the development of CBX-2 derivatives with improved selectivity and reduced toxicity. Additionally, CBX-2 could be used to investigate the role of specific enzymes and proteins in other biological processes such as metabolism and signal transduction.

Synthesis Methods

The synthesis of CBX-2 involves the reaction of 2-chlorobenzylamine with 5-methyl-4-(N-methyl-N-phenylsulfamoyl)furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified by column chromatography to obtain pure CBX-2.

Scientific Research Applications

CBX-2 has been used in multiple studies as a tool to investigate the mechanism of action of various proteins and enzymes. It has been found to inhibit the activity of certain enzymes such as carbonic anhydrase and metalloproteinases. CBX-2 has also been used to investigate the role of certain proteins in cancer and inflammation.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-14-19(28(25,26)23(2)16-9-4-3-5-10-16)12-18(27-14)20(24)22-13-15-8-6-7-11-17(15)21/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYYKXHZINEDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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